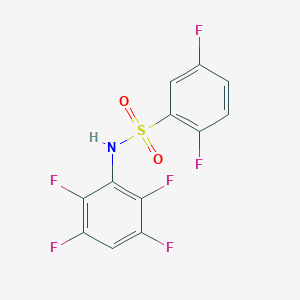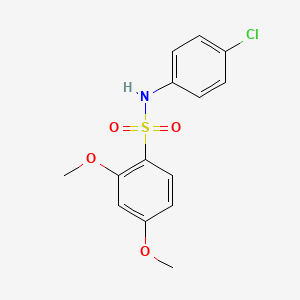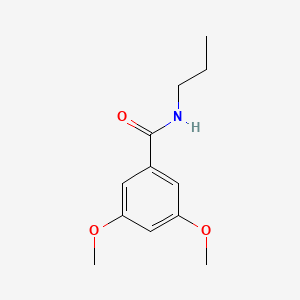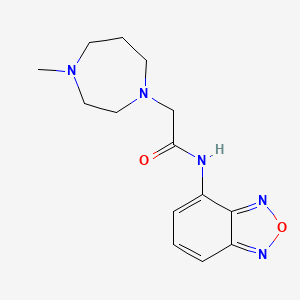![molecular formula C19H25N3O2S B14931755 1-(Pyridin-4-ylmethyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B14931755.png)
1-(Pyridin-4-ylmethyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-PYRIDYLMETHYL)-4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-PYRIDYLMETHYL)-4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridylmethyl intermediate: This can be achieved by reacting 4-pyridylmethyl chloride with a suitable base.
Sulfonylation: The intermediate is then reacted with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Piperazine coupling: Finally, the sulfonylated intermediate is coupled with piperazine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
1-(4-PYRIDYLMETHYL)-4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or other parts of the molecule.
Substitution: The pyridyl and sulfonyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyridyl or sulfonyl moieties.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-PYRIDYLMETHYL)-4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE would depend on its specific biological target. Generally, compounds of this type might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The presence of the pyridyl and sulfonyl groups suggests potential interactions with nucleophilic or electrophilic sites in biological molecules.
相似化合物的比较
Similar Compounds
1-(4-Pyridylmethyl)piperazine: Lacks the sulfonyl group, potentially less active in certain biological assays.
4-[(2,4,5-Trimethylphenyl)sulfonyl]piperazine: Lacks the pyridyl group, might have different chemical and biological properties.
Uniqueness
1-(4-PYRIDYLMETHYL)-4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE is unique due to the combination of the pyridyl and sulfonyl groups, which can confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C19H25N3O2S |
|---|---|
分子量 |
359.5 g/mol |
IUPAC 名称 |
1-(pyridin-4-ylmethyl)-4-(2,4,5-trimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H25N3O2S/c1-15-12-17(3)19(13-16(15)2)25(23,24)22-10-8-21(9-11-22)14-18-4-6-20-7-5-18/h4-7,12-13H,8-11,14H2,1-3H3 |
InChI 键 |
NEYXMKGPUGSNLE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)CC3=CC=NC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![propan-2-yl 2-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B14931703.png)


![3,4-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14931713.png)
methanone](/img/structure/B14931720.png)
![2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14931728.png)
![6-[(2,6-Diethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14931734.png)




![3-(2-chlorophenyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14931766.png)
![2-[(3-Cyclopentylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14931771.png)
